4-[1-(6-bromoquinazolin-2-yl)azetidin-3-yl]piperazin-2-one is a complex organic compound notable for its structural features, including a piperazine ring, an azetidine structure, and a brominated quinazoline moiety. The molecular formula for this compound is , with a molecular weight of approximately 332.22 g/mol. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.
Source and Classification
The compound is classified under organic compounds and can be sourced from various chemical databases such as PubChem and BenchChem, where it is cataloged with detailed information on its structure and properties . Its classification as a piperazine derivative places it among compounds that often exhibit diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 4-[1-(6-bromoquinazolin-2-yl)azetidin-3-yl]piperazin-2-one typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular structure of 4-[1-(6-bromoquinazolin-2-yl)azetidin-3-yl]piperazin-2-one features several notable components:
The InChI representation for this compound is:
This representation provides insight into the connectivity of atoms within the molecule .
4-[1-(6-bromoquinazolin-2-yl)azetidin-3-yl]piperazin-2-one can undergo several types of chemical reactions:
Common reagents used in these reactions include:
These reactions can yield various derivatives that may possess distinct biological activities.
The mechanism of action for 4-[1-(6-bromoquinazolin-2-yl)azetidin-3-yl]piperazin-2-one involves its interaction with specific molecular targets within biological systems. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The structural features provided by the azetidine and piperazine rings may enhance binding affinity and specificity towards these targets. Understanding the precise molecular pathways involved requires further investigation into specific biological contexts.
The physical properties of 4-[1-(6-bromoquinazolin-2-yl)azetidin-3-yl]piperazin-2-one include:
Chemical properties include:
Relevant data regarding melting point, boiling point, or specific heat capacity may not be readily available but can be determined through experimental methods.
4-[1-(6-bromoquinazolin-2-yl)azetidin-3-yl]piperazin-2-one has several scientific applications:
This compound exemplifies how structural diversity can lead to significant biological implications and potential therapeutic applications in medicinal chemistry.
The synthesis of 4-[1-(6-bromoquinazolin-2-yl)azetidin-3-yl]piperazin-2-one relies on convergent strategies that assemble the bromoquinazoline, azetidine, and piperazinone moieties sequentially. A representative pathway begins with the preparation of 6-bromo-2-chloromethylquinazolin-4-one through chlorination of 6-bromo-2-hydroxymethylquinazolin-4-one using thionyl chloride or phosphorus oxychloride. This electrophilic intermediate serves as the cornerstone for subsequent nucleophilic displacement reactions [6].
The azetidine-piperazinone fragment is synthesized independently. 4-(Azetidin-3-yl)piperazin-2-one hydrochloride (CAS 1403766-88-0), a commercially available building block, undergoes Boc protection of the piperazinone nitrogen to prevent side reactions. Deprotonation of the azetidine nitrogen using mild bases like potassium carbonate facilitates nucleophilic attack on the 2-chloromethyl group of the quinazoline scaffold. This SN₂ reaction forms the critical C–N bond linking the azetidine and quinazoline units, typically requiring polar aprotic solvents (DMF, acetonitrile) at 60–80°C for 12–24 hours [5] [6].
Final deprotection under acidic conditions (e.g., TFA in DCM) yields the target compound. Optimization studies reveal that:
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | CAS Number | Function | Purification Method |
---|---|---|---|
4-(Azetidin-3-yl)piperazin-2-one HCl | 1403766-88-0 | Nucleophilic coupling partner | Recrystallization |
6-Bromo-2-chloromethylquinazolin-4-one | Not available | Electrophilic quinazoline precursor | Column chromatography |
Boc-protected azetidine-piperazinone | Not available | Protected intermediate for coupling | Solvent extraction |
Transition metal catalysis offers efficient alternatives to stoichiometric coupling methods, particularly for constructing the C–N bond between the bromoquinazoline and azetidine rings. Palladium-based systems dominate this space, leveraging Buchwald-Hartwig amination protocols. Catalysts such as Pd₂(dba)₃ or Pd(OAc)₂, combined with sterically hindered phosphine ligands (XPhos, DavePhos), enable coupling of 6-bromo-2-aminoquinazoline derivatives with N-protected 3-haloazetidines. Key advantages include:
Recent advances employ nickel-catalyzed dual systems for challenging substrates. NiCl₂·glyme with a cobalt cocatalyst (e.g., CoBr₂) and homogeneous reductants like tetrakis(dimethylamino)ethylene (TDAE) facilitates coupling of electron-deficient bromoquinazolines with azetidine nucleophiles. This system operates via a radical-polar crossover mechanism, where the cobalt catalyst generates azetidinyl radicals that engage with Ni-bound aryl halides. Optimization parameters include:
Table 2: Catalytic Systems for Bromoquinazoline-Azetidine Coupling
Catalyst System | Ligand | Yield Range | Key Advantages | Limitations |
---|---|---|---|---|
Pd₂(dba)₃/XPhos | XPhos | 70–85% | High functional group tolerance | Sensitive to steric hindrance |
NiCl₂·glyme/CoBr₂/TDAE | bpy derivatives | 65–80% | Effective for deactivated substrates | Requires inert atmosphere |
CuI/N,N'-dimethylethylenediamine | DMEDA | 50–70% | Low cost | Limited to activated halides |
The piperazin-2-one moiety in the target compound introduces stereochemical complexity due to its structural similarity to β-lactams. While the monocyclic piperazinone itself lacks chiral centers, its conformational flexibility influences the stereoselectivity of adjacent azetidine ring formation. Staudinger-type reactions employed for azetidine synthesis exhibit predictable stereoselectivity when governed by electronic effects:
Density functional theory (DFT) analyses (B3LYP/6-31G(d) level) corroborate that electron-withdrawing protecting groups on imine nitrogen lower the energy barrier for ring closure by 2.8–3.5 kcal/mol compared to electron-donating groups. This accelerates the stereo-determining step and stabilizes transition states for trans-isomer formation. For the target compound’s azetidine subunit, synthetic routes using N-triflyl imines achieve trans:cis ratios >15:1, critical for maintaining planar alignment of the piperazinone carbonyl with the quinazoline ring—a conformation linked to enhanced biological activity [2] [9].
Chiroptical characterization via electronic circular dichroism (ECD) and sector rules provides rapid stereochemical assessment. The β-lactam sector rule correlates the sign of the specific rotation ([α]D) and the lowest-energy ECD band with C4 absolute configuration. Computational modeling of transition state geometries confirms that intramolecular hydrogen bonding between the piperazinone N–H and azetidine C=O locks the molecule in a conformation maximizing nucleophilic accessibility [9].
Table 3: Stereochemical Outcomes in β-Lactam/Azetidine Formation
Imine Protecting Group | Catalyst | Preferred Stereochemistry | Theoretical Energy Difference (kcal/mol) |
---|---|---|---|
N-Tosyl (Ts) | PPY | cis-β-lactam | ΔE = +2.8 (cis favored) |
N-Triflyl (Tf) | PPY | trans-β-lactam | ΔE = -3.5 (trans favored) |
N-Cbz | Cinchona alkaloids | cis-β-lactam | ΔE = +1.2 (cis favored) |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0